molecular formula C11H13FN4O B1490947 4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2098037-85-3

4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B1490947
CAS RN: 2098037-85-3
M. Wt: 236.25 g/mol
InChI Key: JMFNWHBXQYQKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a derivative of the benzo[b][1,4]oxazepine family . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and an oxygen replacing a carbon at another position .


Synthesis Analysis

The synthesis of benzo[b][1,4]oxazepine derivatives can be achieved by the reaction of 2-aminophenols with alkynones . This synthetic protocol has been used to prepare a series of benzo[b][1,4]oxazepine derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[b][1,4]oxazepine derivatives involve the reaction of 2-aminophenols with alkynones . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .

Future Directions

The future directions for “4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” and its derivatives could involve further exploration of their pharmacological activities , as well as the development of more efficient synthetic protocols .

properties

IUPAC Name

4-(2-azidoethyl)-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O/c12-10-1-2-11-9(7-10)8-16(5-6-17-11)4-3-14-15-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFNWHBXQYQKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCN=[N+]=[N-])C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 2
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4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 3
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4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 4
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 5
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 6
4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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